5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
The compound 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by:
- A methyl group at the 1-position.
- An amino group at the 5-position.
- A 2-(methylsulfanyl)ethyl substituent at the 3-position.
The core structure (tetrahydropyrimidine-2,4-dione) provides hydrogen-bonding capacity via the dione and amino groups, while the methylsulfanyl moiety enhances lipophilicity.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(2-methylsulfanylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2S/c1-10-5-6(9)7(12)11(8(10)13)3-4-14-2/h5H,3-4,9H2,1-2H3 |
InChI Key |
UREPZPWGTSFHRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCSC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Alkyl 6-methyl-2-methylthio-4-phenyl(substituted phenyl)-1,4-dihydropyrimidine-5-carboxylate (IIa-f)
- Reflux a mixture of alkyl 6-methyl-4-phenyl (substituted phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ia-f (0.1 mole) and dimethylsulfate (37.84 g, 0.3 mole) in absolute ethanol (150 mL) for 1 hour.
- Cool, dilute with water (300 mL), and filter. Alkalinize the filtrate by adding concentrated ammonium hydroxide solution gradually and refrigerate the mixture for 2 hours.
- Filter off the formed precipitate, wash with water, and crystallize from a suitable solvent (ethanol/water or DMF/water).
Synthesis of Diethyl 4-methyl-2-methylthio-6-phenyl (substituted phenyl)-1,6-dihydropyrimidine-1,5-dicarboxylate (IIIa, IIIe and IIIi)
- Reflux a mixture of ethyl 6-methyl-2-methylthio-4-phenyl (substituted phenyl)-1,4-dihydropyrimidine-5-carboxylate IIa, IIc, and IIe (20 mmole), pyridine (5.54 g, 70 mmole), and ethyl chloroformate (6.5 g, 60 mmole) in acetonitrile (100 mL) for 1 hour.
- Cool, pour onto water (500 mL) with vigorous shaking. Filter off the formed precipitate and crystallize from methanol.
Chemical Reactions Analysis
Biginelli Reaction Analogues
A modified Biginelli reaction, traditionally used for dihydropyrimidinones, can be adapted for this compound. For example:
-
Reagents : Aldehydes, ethyl acetoacetate, and thiourea (instead of urea) to introduce the methylsulfanyl group.
-
Conditions : Reflux in ethanol or acetic acid, with acid catalysts (e.g., HCl) to facilitate cyclization .
-
Mechanism : Nucleophilic attack of thiourea on the carbonyl group of the aldehyde, followed by condensation with acetoacetate and cyclization to form the tetrahydropyrimidine ring .
Reaction Conditions and Optimization
Key Derivatives and Structural Variants
The compound’s structure allows for derivatization through functional group modifications. Notable analogues include:
Functional Group Substitution
-
Replacement of methylsulfanyl group : Compounds with halogen (e.g., Cl, Br), nitro, or methoxy groups at the ethyl position exhibit altered reactivity and biological activity .
-
Core ring modifications : Derivatives such as 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione differ in substituent placement but share similar synthetic pathways .
Biological and Pharmaceutical Relevance
The compound’s synthesis is driven by its antimicrobial and anticancer potential . Key findings include:
Scientific Research Applications
Scientific Research Applications of 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine ring. Its structure includes amino, methyl, and methylsulfanyl functional groups, which contribute to its chemical properties and reactivity. This compound has garnered interest in chemistry, biology, and medicine due to its potential applications in drug development and material science.
Potential Biological Activities
Research indicates that 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or interaction with cellular receptors, suggesting its utility in therapeutic applications. Interaction studies suggest that 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione may interact with specific molecular targets. This interaction could lead to enzyme inhibition or receptor binding that underpins its biological activity. Further research is needed to elucidate these interactions fully and their implications for drug development.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors . The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
5-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1195619-76-1)
- Substituents: Ethyl group at 1-position, amino group at 5-position.
- Molecular Formula : C₆H₉N₃O₂.
- Molecular Weight : 155.15 g/mol.
- Key Differences : The ethyl group increases steric bulk and lipophilicity compared to the methyl group in the target compound. This may alter pharmacokinetic properties such as metabolic stability .
5-Amino-1-ethyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1594516-32-1)
- Substituents : Ethyl at 1-position, methylsulfanylethyl at 3-position.
- Molecular Formula : C₉H₁₅N₃O₂S.
- Molecular Weight : 229.30 g/mol.
- Key Differences : The ethyl group at the 1-position increases molecular weight by ~14 g/mol compared to the target compound (theoretical MW: 215.27 g/mol for the methyl analog). This substitution may influence solubility and receptor binding .
Substituent Variations at the 3- and 5-Positions
5-Methyluracil (5-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- Substituents: Methyl at 5-position; lacks amino and 3-substituents.
- Molecular Formula : C₅H₆N₂O₂.
- Molecular Weight : 142.12 g/mol.
- Key Differences: Absence of the amino group reduces hydrogen-bonding capacity, while the lack of a 3-substituent simplifies the structure.
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Substituents : Cyclobutylmethyl at 1-position.
- Molecular Formula : C₉H₁₄N₃O₂ (representative example).
Complex Structural Analogs
6-Amino-3-methyl-1-(4-methylphenyl)-4-(pyridin-4-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Comparative Data Table
Research Implications
- Target Compound: The combination of a methyl group (1-position), amino group (5-position), and methylsulfanylethyl (3-position) optimizes balance between hydrophilicity and lipophilicity, making it a candidate for drug discovery.
- Structural Analogs : Ethyl or bulky substituents (e.g., cyclobutylmethyl) may improve metabolic stability but reduce solubility. Simpler analogs like 5-methyluracil serve as building blocks for nucleoside derivatives .
Biological Activity
5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 1597033-38-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is , with a molecular weight of approximately 229.30 g/mol. The compound features a tetrahydropyrimidine core that is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown efficacy against a range of bacterial strains. A study demonstrated that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria when evaluated using the agar disc diffusion method .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Inhibitory |
| Compound C | Proteus mirabilis | Inhibitory |
Neuropharmacological Effects
Tetrahydropyrimidines have also been investigated for their neuropharmacological effects. In particular, studies have highlighted their potential as muscarinic agonists. These compounds interact with muscarinic receptors in the brain, which are implicated in various neurological functions and disorders .
Case Study: Muscarinic Receptor Interaction
In a study involving receptor subtype selectivity, several tetrahydropyrimidines were screened for their ability to activate muscarinic receptors. Notably, one derivative exhibited high efficacy at m1 receptors while showing reduced activity at m3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic signaling without overstimulating other pathways .
The biological activity of 5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be attributed to several mechanisms:
- Receptor Modulation : The compound's interaction with muscarinic receptors indicates its role in modulating neurotransmitter release and neuronal excitability.
- Antioxidant Properties : Preliminary studies suggest that related compounds may possess antioxidant properties that help mitigate oxidative stress in cells .
- Inhibition of Pathogenic Growth : The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Research Findings
Recent research has focused on synthesizing and characterizing various derivatives of tetrahydropyrimidines to enhance their biological profiles. For example:
- A study published in MDPI explored the synthesis of novel tetrahydropyrimidine derivatives and their antibacterial activities against resistant strains of bacteria .
- Another investigation into the pharmacological profiles of these compounds revealed potential applications in treating infections and neurodegenerative diseases due to their dual action on microbial pathogens and neuronal receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?
- Methodology: Evaluate multi-step synthesis protocols using nucleophilic substitution and cyclization reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst selection (e.g., triethylamine for deprotonation). Monitor intermediates via TLC and characterize final products with H/C NMR and HRMS. For example, analogous pyrimidinedione derivatives require precise control of tert-butyldimethylsilyl (TBDMS) protection/deprotection steps to avoid side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology: Use orthogonal methods:
- HPLC-PDA for purity assessment (≥95% purity threshold).
- NMR spectroscopy to resolve stereochemical ambiguities (e.g., NOESY for spatial proximity of the methylsulfanyl group).
- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration confirmation .
Q. How does the methylsulfanyl substituent affect the compound’s solubility and stability under varying pH conditions?
- Methodology: Conduct solubility studies in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking. The thioether moiety may enhance lipid solubility but introduce pH-dependent hydrolysis risks .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic environments, such as enzyme-active sites?
- Methodology: Perform density functional theory (DFT) calculations to map electron density around the pyrimidinedione core. Molecular docking (AutoDock Vina) can simulate interactions with target proteins, while molecular dynamics (MD) simulations (GROMACS) assess conformational stability over 100-ns trajectories .
Q. How can conflicting spectral data (e.g., H NMR shifts) from different research groups be systematically resolved?
- Methodology: Apply a tiered validation approach:
- Reproduce synthesis under standardized conditions.
- Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator).
- Cross-reference with structurally analogous compounds (e.g., 5-[(2-hydroxyethyl)amino] derivatives) to identify substituent-induced shifts .
Q. What role does the methylsulfanyl group play in modulating the compound’s hydrogen-bonding capacity in supramolecular assemblies?
- Methodology: Use X-ray crystallography to analyze crystal packing. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., S···H contacts). Compare with des-methylsulfanyl analogs to isolate substituent effects .
Q. How can process control strategies mitigate batch-to-batch variability during scale-up synthesis?
- Methodology: Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: purity, particle size).
- Use design of experiments (DoE) to optimize parameters (e.g., mixing rate, cooling gradient).
- Apply PAT (process analytical technology) tools like inline FTIR for real-time monitoring .
Methodological Guidance for Data Interpretation
- Contradictory Bioactivity Results : If in vitro assays show inconsistent IC values, validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound integrity post-incubation via LC-MS .
- Stereochemical Uncertainties : For unresolved diastereomerism, employ chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) and correlate elution order with computed enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
